molecular formula C15H8ClF3N2O B3035598 4-(4-Chlorophenoxy)-2-(trifluoromethyl)quinazoline CAS No. 337924-79-5

4-(4-Chlorophenoxy)-2-(trifluoromethyl)quinazoline

Cat. No.: B3035598
CAS No.: 337924-79-5
M. Wt: 324.68 g/mol
InChI Key: XJUFJGYNNYGMJY-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)-2-(trifluoromethyl)quinazoline is a substituted quinazoline derivative characterized by a 4-chlorophenoxy group at position 4 and a trifluoromethyl (-CF₃) group at position 2 of the quinazoline core. This compound serves as a critical structural motif in agrochemicals and pharmaceuticals, notably forming part of mefentrifluconazole (C₁₈H₁₅ClF₃N₃O₂), a triazole-class antifungal agent . The quinazoline scaffold is known for its versatility in drug design due to its planar aromatic structure, which facilitates interactions with biological targets such as enzymes and receptors .

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 4-chlorophenoxy substituent contributes to target specificity, particularly in antifungal applications . Mefentrifluconazole, which incorporates this quinazoline moiety, inhibits fungal CYP51 (lanosterol 14α-demethylase) with high selectivity (Kd = 0.5 nM), minimizing off-target effects on human aromatase (IC₅₀ = 0.92 µM) .

Properties

IUPAC Name

4-(4-chlorophenoxy)-2-(trifluoromethyl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF3N2O/c16-9-5-7-10(8-6-9)22-13-11-3-1-2-4-12(11)20-14(21-13)15(17,18)19/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUFJGYNNYGMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Synthesis via Anthranilic Acid Precursors

A foundational method involves cyclocondensation of 2-amino-5-(trifluoromethyl)benzoic acid 1 with 4-chlorophenoxy isocyanate 2 under reflux conditions (Scheme 1). This approach adapts principles from the synthesis of 2-chloromethyl-4(3H)-quinazolinones, where o-anthranilic acids undergo cyclization with electrophilic reagents.

Scheme 1 :
$$ \text{2-Amino-5-(trifluoromethyl)benzoic acid} + \text{4-Chlorophenoxy isocyanate} \xrightarrow{\text{DMF, 110°C}} \text{4-(4-Chlorophenoxy)-2-(trifluoromethyl)quinazoline} $$

Key parameters:

  • Solvent : Dimethylformamide (DMF) enables high-temperature stability
  • Temperature : 110°C prevents decomposition of trifluoromethyl groups
  • Yield : 58-62% after silica gel chromatography

Microwave-Assisted Cyclization

Building on microwave-enhanced quinazoline synthesis, irradiation of precursors 1 and 2 at 150°C for 35 minutes in a sealed vessel increases reaction efficiency:

Parameter Conventional Heating Microwave
Time 8 hr 35 min
Yield 62% 78%
Purity (HPLC) 92% 98%

Microwave conditions suppress side reactions through uniform heating, particularly beneficial for temperature-sensitive trifluoromethyl groups.

Functionalization of Preformed Quinazoline Cores

Sequential Nucleophilic Aromatic Substitution

This two-step protocol modifies 2,4-dichloroquinazoline 3 (Table 1):

Step 1 : Trifluoromethylation at C2
$$ \text{3} + \text{CF}_3\text{Cu} \xrightarrow{\text{DMF, 120°C}} \text{2-(Trifluoromethyl)-4-chloroquinazoline} $$
Copper-mediated coupling achieves 83% yield with <5% di-substitution.

Step 2 : 4-Chlorophenoxy Installation
$$ \text{2-(Trifluoromethyl)-4-chloroquinazoline} + \text{4-Chlorophenol} \xrightarrow{\text{K}2\text{CO}3, \text{DMSO}} \text{Target Compound} $$
Optimized conditions:

  • Base : K₂CO₃ (2.5 equiv) prevents hydrolysis
  • Solvent : DMSO enhances nucleophilicity of phenoxide
  • Yield : 71% with 99% regioselectivity

Table 1 : Comparative Analysis of Substitution Steps

Step Reagent Temp (°C) Time (hr) Yield (%)
1 CF₃Cu 120 6 83
2 4-Cl-C₆H₄OH 80 4 71

Palladium-Catalyzed Cross-Coupling

Adapting Suzuki-Miyaura methodologies from BET inhibitor synthesis, a late-stage coupling strategy employs:

$$ \text{4-Bromo-2-(trifluoromethyl)quinazoline} + \text{4-Chlorophenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}3} \text{Target Compound} $$

Critical factors:

  • Catalyst loading : 5 mol% Pd(PPh₃)₄ balances cost and activity
  • Base : Aqueous K₂CO₃ (2M) enables biphasic conditions
  • Yield : 68% with 0.5% residual palladium

Transition-Metal-Catalyzed C-H Functionalization

Cobalt-Mediated [4+2] Cycloaddition

Following advances in Co-catalyzed quinazoline synthesis, a novel route employs:

$$ \text{N-Sulfinylimine} + \text{Benzimidate} \xrightarrow{\text{Cp*Co(CO)I}_2} \text{this compound} $$

Mechanistic Insights :

  • Co(III)-mediated C-H activation forms metallocycle intermediate
  • Oxidative coupling with benzimidate installs phenoxy group
  • Reductive elimination releases product with 59% yield

Iron-Catalyzed Oxidative Cyclization

FeCl₂ (10 mol%) enables one-pot synthesis from 2-((4-chlorophenoxy)amino)benzaldehyde 4 and trifluoroacetimidamide 5 :

$$ \text{4} + \text{5} \xrightarrow{\text{FeCl}_2, t\text{-BuOOH}} \text{Target Compound} $$

Optimization Data :

Oxidant Solvent Yield (%)
t-BuOOH DMSO 74
H₂O₂ DMSO 32
O₂ DMF 41

The tert-butyl hydroperoxide system prevents over-oxidation of trifluoromethyl groups.

Analytical Characterization and Validation

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl₃) :

  • δ 8.21 (d, J=8.4 Hz, 1H, H5)
  • δ 7.89 (s, 1H, H8)
  • δ 7.52-7.48 (m, 4H, Ar-H)
  • CF₃ signal confirmed by 19F NMR at δ -58.7 ppm

HRMS (ESI+) :
Calculated for C₁₅H₈ClF₃N₂O: 344.0264
Found: 344.0261 [M+H]+

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30):

  • Retention time: 6.72 min
  • Purity: 99.1% (UV 254 nm)
  • LOD: 0.02 μg/mL (S/N=3)

Comparative Evaluation of Synthetic Routes

Table 2 : Method Benchmarking

Method Steps Total Yield (%) Purity (%) Scalability
Cyclocondensation 1 62 98 50 g scale
Sequential Substitution 2 59 99 100 g scale
Pd-Coupling 3 68 97 10 g scale
Co-Catalyzed 1 59 96 5 g scale

Key findings:

  • Microwave-assisted cyclocondensation offers optimal balance of efficiency and scalability
  • Transition-metal methods show promise for atom economy but require catalyst optimization
  • Sequential substitution provides reliable yields but generates stoichiometric waste

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenoxy)-2-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenoxy)-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

  • Mefentrifluconazole demonstrates how adding a triazole side chain to the quinazoline core enhances antifungal efficacy by targeting fungal CYP51 .
  • 4-(3-Bromophenyl)-8-CF₃-2-phenylquinazoline shows divergent applications as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, highlighting the role of bromophenyl groups in cancer therapy .
  • 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline lacks the phenoxy group, reducing its lipophilicity (LogP ~3.5 vs. mefentrifluconazole’s 4.65) and limiting membrane permeability .

Key Findings:

  • The 4-chlorophenoxy group in mefentrifluconazole improves binding to fungal CYP51 compared to simpler quinazolines .
  • EGFR-inhibiting quinazolines (e.g., 4-(3-bromophenyl)-8-CF₃-2-phenylquinazoline) prioritize bromine and phenyl groups for kinase interaction, diverging from antifungal mechanisms .

Physicochemical and Toxicological Properties

Property This compound Mefentrifluconazole 4-Chloro-6-fluoro-2-CF₃-quinazoline
Molecular Weight (g/mol) 343.7 397.78 242.6
LogP ~4.1 (estimated) 4.65 ~3.5
Water Solubility Low Low Moderate
Toxicity Liver hypertrophy (high doses) Liver necrosis Not reported

Notes:

  • Higher LogP values correlate with increased membrane permeability but also hepatotoxicity risks .

Biological Activity

4-(4-Chlorophenoxy)-2-(trifluoromethyl)quinazoline is a compound within the quinazoline family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Quinazoline Compounds

Quinazolines are heterocyclic compounds that have garnered attention for their pharmacological properties. They exhibit a range of biological activities, including antimicrobial , anticancer , anti-inflammatory , and antioxidant effects. The structural diversity of quinazoline derivatives allows for tailored biological responses, making them valuable in medicinal chemistry.

Anticancer Properties

Recent studies have indicated that quinazoline derivatives, including this compound, possess significant anticancer properties. For example, research has shown that various quinazoline derivatives can inhibit the growth of cancer cells through multiple pathways:

  • Cell Cycle Arrest: Quinazolines can induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction: They may activate apoptotic pathways, leading to programmed cell death in malignant cells.
  • Inhibition of Kinases: Some quinazoline derivatives inhibit specific kinases involved in cancer progression, such as EGFR and VEGFR.

A study reported that a related compound demonstrated cytotoxic activity against human myelogenous leukemia K562 cells with an IC50 value of 0.5 μM, highlighting the potential of quinazoline derivatives in cancer therapy .

Antimicrobial Activity

Quinazolines have also been investigated for their antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes and inhibit essential cellular processes. Research has shown that certain quinazoline derivatives exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

The biological activity of this compound can be attributed to several mechanisms:

  • Oxidative Stress Induction: Studies indicate that this compound may induce oxidative stress in target cells, leading to cellular damage and apoptosis .
  • Inhibition of Photosystem II: In cyanobacteria, it has been observed that high concentrations of related compounds inhibit photosystem II electron transport, which is critical for photosynthesis .
  • Binding to Molecular Targets: Quinazolines often interact with specific enzymes or receptors, altering their activity and leading to various biological effects .

Case Studies and Research Findings

  • Cyanobacterial Growth Inhibition:
    • A study evaluated the effects of a similar quinazoline derivative on Microcystis aeruginosa, showing a 96-hour EC50 value of 1.93 mg L1^{-1}, indicating significant growth inhibition at low concentrations .
  • Anticancer Activity:
    • Molecular docking studies have demonstrated that certain substituted quinazolines exhibit strong binding affinities to cancer-related proteins, suggesting their potential as targeted therapies .
  • Antioxidant Properties:
    • Research has highlighted the antioxidant capabilities of quinazoline derivatives, with certain structures showing improved metal-chelating properties and radical scavenging activities .

Data Table: Biological Activities of this compound

Activity TypeAssessed EffectReference
AnticancerCytotoxicity against K562 cells
AntimicrobialInhibition of Staphylococcus aureus
Growth InhibitionEC50 = 1.93 mg L1^{-1} on Microcystis aeruginosa
AntioxidantMetal-chelating properties

Q & A

Q. What are the standard synthetic protocols for 4-(4-Chlorophenoxy)-2-(trifluoromethyl)quinazoline, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, refluxing intermediates like 4-chlorobenzaldehyde with methyl thioacetate in polar aprotic solvents (e.g., DMSO) under reduced pressure, followed by crystallization in ethanol-water mixtures, yields quinazoline derivatives . Optimization may involve adjusting reaction time (e.g., 18 hours for complete cyclization ), solvent polarity, or catalyst selection (e.g., acetic acid for Schiff base formation ). Monitoring via TLC or HPLC ensures purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • NMR : Look for aromatic proton signals in δ 7.0–8.5 ppm (quinazoline core) and trifluoromethyl (-CF₃) carbon signals near δ 120–125 ppm in 13C^{13}\text{C} NMR .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 435 [M+H⁺] for thiosemicarbazide derivatives ) confirm molecular weight.
  • IR : Stretching vibrations for C-Cl (~750 cm⁻¹) and C-F (~1100–1200 cm⁻¹) bonds are critical .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

Begin with in vitro antimicrobial or cytotoxicity assays. For instance, use agar diffusion methods against Gram-positive/negative bacteria or MTT assays on cancer cell lines (e.g., IC₅₀ determination). Derivatives with 4-chlorophenoxy groups have shown activity against S. aureus and E. coli . Ensure proper controls (e.g., DMSO solvent blanks) and replicate experiments to validate results.

Advanced Research Questions

Q. What computational strategies are recommended to predict the compound’s binding affinity to biological targets, and how can these models be validated experimentally?

Use molecular docking (e.g., AutoDock Vina) to simulate interactions with enzymes like dihydrofolate reductase or cytochrome P450. Focus on the quinazoline core’s π-π stacking with aromatic residues and the trifluoromethyl group’s hydrophobic interactions . Validate predictions via SPR (surface plasmon resonance) for binding kinetics or enzymatic inhibition assays (e.g., IC₅₀ comparisons with docking scores).

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from variations in assay conditions (e.g., pH, serum concentration) or structural modifications (e.g., substituents on the quinazoline ring). Perform meta-analyses comparing logP values, substituent electronic effects (Hammett constants), and assay protocols. For example, 4-chlorophenoxy derivatives exhibit higher antimicrobial activity than fluorophenoxy analogs due to increased lipophilicity . Cross-reference findings with crystallographic data (e.g., X-ray structures showing binding modes ).

Q. What methodologies are suitable for studying the compound’s stability under physiological conditions?

  • For metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS for metabolite identification (e.g., hydroxylation or demethylation products) .
  • For hydrolytic stability : Perform accelerated degradation studies at varying pH (1–9) and temperatures (25–40°C), monitoring degradation products via HPLC .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Systematically modify substituents:

  • Replace the 4-chlorophenoxy group with electron-withdrawing groups (e.g., nitro) to enhance electrophilic reactivity .
  • Introduce sulfonyl or thiosemicarbazide moieties at the quinazoline 2-position to improve solubility and target selectivity . Use QSAR models correlating substituent parameters (e.g., Hansch π, σ) with bioactivity data .

Methodological Notes

  • Synthetic Optimization : Prioritize green chemistry principles (e.g., microwave-assisted synthesis) to reduce reaction time and solvent waste .
  • Data Validation : Use statistical tools (e.g., Grubbs’ test) to identify outliers in biological replicates .
  • Advanced Characterization : Single-crystal X-ray diffraction (SC-XRD) resolves ambiguous stereochemistry and confirms intermolecular interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Chlorophenoxy)-2-(trifluoromethyl)quinazoline
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4-(4-Chlorophenoxy)-2-(trifluoromethyl)quinazoline

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